molecular formula C8H8N2O B155473 2-Amino-3-methoxybenzonitrile CAS No. 148932-68-7

2-Amino-3-methoxybenzonitrile

Cat. No. B155473
Key on ui cas rn: 148932-68-7
M. Wt: 148.16 g/mol
InChI Key: KLCPAKMBBMVXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859572B2

Procedure details

3-Methoxy-2-nitrobenzonitrile (Step 1, 43.3 g, 243 mmol) was suspended in AcOH (1000 mL) and degassed thoroughly. To this was added iron powder (40.7 g, 729 mmol) slowly. After 30 min an exotherm was observed and moderated by the use of an ice bath. After 2 h Celite was added and the entire mixture filtered through a pad of Celite. The Celite was washed well with AcOH, and the combined filtrates concentrated under reduced pressure to approximate volume of 100 mL AcOH. The residue was diluted with EtOAc (1000 mL), solid K2CO3 added and the mixture stirred overnight. The mixture was then filtered through Celite again and washed well with EtOAc. The solvent was removed under reduced pressure until a volume of approximately 500 mL EtOAc. This solution was washed with a saturated NaHCO3 solution (500 mL) and brine (300 mL) then the solvent removed under reduced pressure. The resulting solid was purified via silica gel chromatography (0-30% EtOAc/Hexanes). Fractions containing product were combined, the solvent removed under reduced pressure to give the title compound (26.6 g, 74%): HPLC MS RT=2.19 min, MH+=149.0; 1H NMR (DMSO-d6) δ: 3.77 (3H, s), 5.61 (2H, bs), 6.57 (1H, t), 6.96 (1H, dd), 7.00 (1H, dd).
Quantity
43.3 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
40.7 g
Type
catalyst
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-])=O)=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7]>CC(O)=O.[Fe]>[NH2:11][C:4]1[C:3]([O:2][CH3:1])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
COC=1C(=C(C#N)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
40.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed thoroughly
CUSTOM
Type
CUSTOM
Details
moderated by the use of an ice bath
ADDITION
Type
ADDITION
Details
After 2 h Celite was added
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the entire mixture filtered through a pad of Celite
WASH
Type
WASH
Details
The Celite was washed well with AcOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under reduced pressure to approximate volume of 100 mL AcOH
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (1000 mL), solid K2CO3
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite again
WASH
Type
WASH
Details
washed well with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure until a volume of approximately 500 mL EtOAc
WASH
Type
WASH
Details
This solution was washed with a saturated NaHCO3 solution (500 mL) and brine (300 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified via silica gel chromatography (0-30% EtOAc/Hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C#N)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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